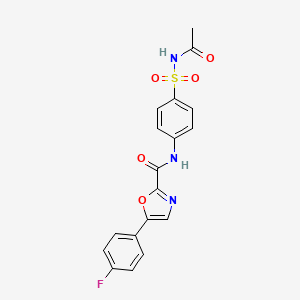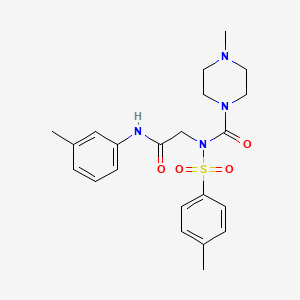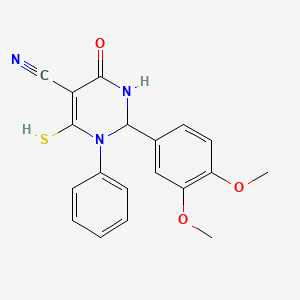
3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
- Regioselective Amination : 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound similar to the queried chemical, shows unique behavior in regioselective amination reactions, yielding 7-amino derivatives under specific conditions (Gulevskaya et al., 1994).
- Mannich Reaction Derivatives : Through Mannich reactions, compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have been shown to form various 5-aminomethylsubstituted pyrimidine derivatives (Meshcheryakova et al., 2014).
Biological and Pharmacological Properties
- Oxidative Activity and Immunomodulatory Effects : Derivatives of pyrimidine bases, like the one , exhibit a range of biological activities, including membrane-stabilizing, immunomodulatory effects, normalization of metabolic disorders, and increased oxidative activity of leukocytes (Meshcheryakova et al., 2022).
- Antimicrobial Activities : Thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrate promising antibacterial properties against various strains, including S. aureus and E. coli (Vlasov et al., 2022).
- Anti-Cancer Activities : Certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against various human tumor cell lines (Singh & Paul, 2006).
Material Science and Chemical Properties
- Corrosion Inhibition : Piperidine derivatives, closely related to the queried compound, have been studied for their potential in corrosion inhibition of metals like iron, indicating a potential application in material science (Kaya et al., 2016).
- Luminescent Properties and Electron Transfer : Studies on related naphthalimide compounds with piperazine substituents, such as NA1, NA2, and NA3, have revealed interesting luminescent properties and photo-induced electron transfer behaviors (Gan et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of 4-piperidone with ethyl acetoacetate to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with methyl iodide to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-piperidone", "ethyl acetoacetate", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-piperidone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.", "Step 2: React 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methyl iodide in the presence of a base such as potassium carbonate to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound." ] } | |
| 2307553-08-6 | |
Molekularformel |
C10H16ClN3O2 |
Molekulargewicht |
245.71 |
IUPAC-Name |
3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |
InChI-Schlüssel |
OTIIAYPQYYEONM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


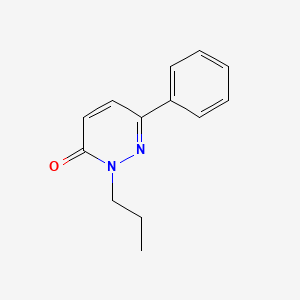
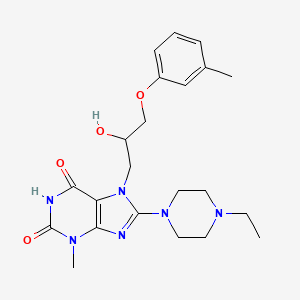
![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
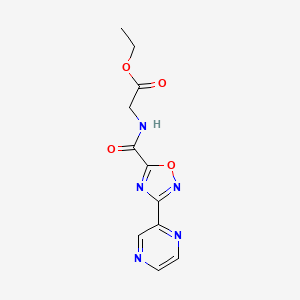
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

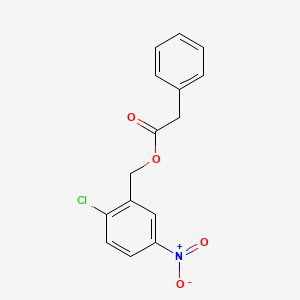
![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)

